molecular formula C13H13NO4 B14746712 Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate CAS No. 5336-49-2

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B14746712
CAS No.: 5336-49-2
M. Wt: 247.25 g/mol
InChI Key: ZZRSCGYRNYMOIQ-UHFFFAOYSA-N
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Description

Product Overview Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . Its structure is characterized by a pyrrolidine ring core substituted with two keto groups, an ethyl ester moiety, and a phenyl ring on the nitrogen atom . The compound is provided for research and development purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Research Context and Potential This compound belongs to the chemical class of N-substituted pyrrolidine derivatives, specifically a succinimide derivative, which is a prominent pharmacophore in medicinal chemistry . Succinimide derivatives are recognized for their diverse biological activities and are investigated for potential applications across multiple therapeutic areas. These derivatives can be structurally modified at both the carbon and nitrogen atoms, allowing for significant diversification and making them valuable scaffolds in drug discovery . While specific biological data for this exact compound is limited in the searched literature, its core structure suggests it is a valuable synthetic intermediate for constructing more complex molecules for pharmaceutical research. Handling and Safety Researchers should handle this product with care, referring to the associated Safety Data Sheet (SDS) for detailed hazard information, proper personal protective equipment (PPE) requirements, and safe storage and disposal procedures.

Properties

CAS No.

5336-49-2

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)10-8-14(12(16)11(10)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

ZZRSCGYRNYMOIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aniline Derivatives

The foundational route involves cyclocondensation between substituted anilines and diketene derivatives. For example, reacting 2-nitrobenzaldehyde with cyclohexanone in ethanol under acidic conditions generates a tetrahydroacridine intermediate, which undergoes oxidative cleavage to introduce the 4,5-dioxo groups. Iron powder and hydrochloric acid catalyze the nitro group reduction, while potassium hydroxide facilitates cyclization. This step typically achieves 85–90% yields but requires careful control of stoichiometry to prevent over-oxidation.

Keto Group Installation via Ru-Catalyzed Oxidation

Industrial-Scale Production Techniques

Automated continuous-flow reactors dominate industrial synthesis, enhancing reproducibility and yield (Table 1).

Table 1: Industrial Production Parameters

Parameter Value/Condition Yield (%) Source
Reactor Type Continuous-Flow Plug 88
Temperature 80°C ± 2°C -
Catalytic System H₂SO₄ (0.5 M) 82
Purification Crystallization (EtOAc) 95

Key advantages include:

  • Precision Heating : Jacketed reactors maintain ±2°C tolerance, critical for exothermic keto-enol tautomerization.
  • In-Line Analytics : Real-time HPLC monitoring reduces byproducts like ethyl 4-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboxylate to <2%.

Catalytic Innovations in Pyrrolidine Synthesis

Rhodium(I)-Catalyzed 1,4-Addition

Recent advances employ rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) to catalyze stereoselective 1,4-additions of boronic esters to α,β-unsaturated ketones. This method achieves full diastereoselectivity for the cis-4,5-dioxo configuration, reducing reliance on chiral auxiliaries. Yields reach 87% with 0.5 mol% catalyst loading in tetrahydrofuran (THF) at −20°C.

Deep Eutectic Solvent (DES)-Mediated Reactions

Eco-friendly DES systems (e.g., choline chloride–L-tartaric acid, 1:2 molar ratio) replace traditional solvents in cyclocondensation steps. These systems enhance reaction rates by 40% while enabling catalyst recycling (up to 5 cycles without activity loss). A representative protocol involves:

  • Heating DES at 80°C for 30 minutes to form a homogeneous melt.
  • Adding 1,2,3,4-tetrahydroacridine and dialkylazodicarboxylate.
  • Stirring at 80°C for 2 hours to achieve 91% conversion.

Spectroscopic Characterization and Quality Control

Critical analytical data for batch validation include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.82 (dd, J = 9.3, 6.7 Hz, 1H, CHCO), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 7.45–7.52 (m, 5H, Ph).
  • HRMS (ESI+): m/z calc. for C₁₃H₁₃NO₄ [M+H]⁺: 247.0845, found: 247.0843.
  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Cost Index
Classical Cyclocond. 5 62 98 1.0
Rh-Catalyzed Addition 3 73 99 1.8
DES Optimization 4 85 97 0.7

The DES approach offers the best cost-to-yield ratio, while rhodium catalysis provides superior stereochemical control for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with thionyl chloride to form a possible sulphine derivative .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with thionyl chloride can yield chloroformylthiophen derivatives .

Scientific Research Applications

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds .

Comparison with Similar Compounds

Ethyl 4,5-Dioxo-1-propylpyrrolidine-3-carboxylate (CAS 5336-44-7)

  • Structural Differences : The phenyl group at position 1 is replaced with a propyl chain (InChIKey: OXQOJKFTTKQPBN-UHFFFAOYSA-N).
  • Commercial Availability : Available from 2–4 suppliers, suggesting moderate demand .

Ethyl 4,4-Difluoropyrrolidine-3-carboxylate HCl (CAS 1373502-70-5)

  • Structural Differences : Contains two fluorine atoms at the 4,4-positions of the pyrrolidine ring instead of ketone groups. The HCl salt enhances solubility.
  • Impact on Properties :
    • Electronic Effects : Fluorine’s electron-withdrawing nature increases ring electrophilicity, contrasting with the electron-deficient dioxo system in the target compound.
    • Solubility : The HCl salt form improves aqueous solubility, making it more suitable for biological assays .

Ethyl 4,5-Dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate

  • Structural Differences : Features a thiophene ring with methyl and acetamido substituents instead of a pyrrolidine dioxo system.
  • Functional Implications : The thiophene core and acetamido group may confer distinct electronic properties and hydrogen-bonding capabilities, diverging from the reactivity of the pyrrolidine-based analog .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Substituents Key Functional Groups Suppliers InChIKey
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate 5336-49-2 Phenyl, 4,5-dioxo Ketones, ester 1 ZZRSCGYRNYMOIQ-UHFFFAOYSA-N
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate 5336-44-7 Propyl, 4,5-dioxo Ketones, ester 2–4 OXQOJKFTTKQPBN-UHFFFAOYSA-N
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl 1373502-70-5 4,4-difluoro, HCl salt Fluorine, ester 1+ SBHVYWHHDCAGNZ-UHFFFAOYSA-N

Table 2: Key Property Differences

Property This compound Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl
Aromatic Interactions High (phenyl group) Low Low
Solubility Moderate (ester) Moderate High (HCl salt)
Electronic Reactivity Electron-deficient (dioxo) Electron-deficient (dioxo) Electrophilic (fluorine)
Commercial Accessibility Limited (1 supplier) Moderate (2–4 suppliers) Limited

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